3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
Overview
Description
3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a triazole ring, a benzoic acid moiety, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanylacetyl group, and the coupling with the benzoic acid moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanylacetyl Group: This step may involve the use of thiol reagents and acylating agents under controlled conditions to ensure the selective introduction of the sulfanyl group.
Coupling with Benzoic Acid Moiety: The final step involves coupling the triazole intermediate with a benzoic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of receptors or signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazole
- 4-methylphenylcarbonyl derivatives
- Benzoic acid derivatives
Uniqueness
3-[({[4-methyl-5-(1-{[(4-methylphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of a triazole ring, a sulfanylacetyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[2-[[4-methyl-5-[1-[(4-methylbenzoyl)amino]ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-13-7-9-15(10-8-13)20(29)23-14(2)19-25-26-22(27(19)3)32-12-18(28)24-17-6-4-5-16(11-17)21(30)31/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYIXTDTSOWYME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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